molecular formula C27H31ClN4O4 B2498381 5-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclohexylpentanamide CAS No. 1224017-71-3

5-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclohexylpentanamide

Cat. No.: B2498381
CAS No.: 1224017-71-3
M. Wt: 511.02
InChI Key: URXFTBYKVRDNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(2-((3-Chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclohexylpentanamide ( 1224017-71-3) is a chemical compound supplied for research purposes. This compound has a molecular formula of C27H31ClN4O4 and a molecular weight of 511.01 g/mol . It features a quinazolinone core, a structure of significant interest in medicinal chemistry due to its association with a wide range of biological activities. The molecule's structure includes several hydrogen bond donors and acceptors, with a calculated topological polar surface area of approximately 98.8 Ų . These properties may influence its solubility and bioavailability, making it a valuable scaffold for investigating structure-activity relationships in various biochemical contexts. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules. It is also suitable for in vitro studies aimed at exploring the pharmacological potential of quinazolinone derivatives. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclohexylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O4/c28-19-9-8-12-21(17-19)30-25(34)18-32-23-14-5-4-13-22(23)26(35)31(27(32)36)16-7-6-15-24(33)29-20-10-2-1-3-11-20/h4-5,8-9,12-14,17,20H,1-3,6-7,10-11,15-16,18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXFTBYKVRDNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclohexylpentanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for various biological activities, including anticancer and anticonvulsant properties. The structural elements include:

  • Quinazoline moiety : Contributes to the compound's interaction with biological targets.
  • Chlorophenyl group : Enhances lipophilicity and may influence binding affinity.
  • Cyclohexyl and pentanamide groups : Potentially improve pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (μM)
6nA5495.9 ± 1.69
6nSW-4802.3 ± 0.91
6nMCF-75.65 ± 2.33

The compound 6n , a quinazoline-pyrimidine hybrid, demonstrated the highest antiproliferative activity among tested derivatives, indicating that modifications in the structure can lead to enhanced biological effects .

The mechanism by which quinazoline derivatives exert their anticancer effects often involves:

  • Inhibition of EGFR : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells, contributing to their anticancer efficacy.
  • Cell Cycle Arrest : Some compounds have been shown to induce cell cycle arrest at specific phases, thereby inhibiting cancer cell growth .

Anticonvulsant Activity

Quinazoline derivatives are also explored for their anticonvulsant properties. A study highlighted several analogs that exhibited varying degrees of anticonvulsant activity, suggesting that structural modifications can enhance efficacy:

CompoundActivity Level
4bSignificant
7b-fModerate
8aMild

Compounds with specific substitutions on the quinazoline ring showed improved activity compared to their unsubstituted counterparts .

Case Study 1: Anticancer Efficacy

In a recent study, a series of quinazoline derivatives were synthesized and tested against human lung adenocarcinoma (A549) cells. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to those without such modifications. This study underscores the importance of molecular design in developing effective anticancer agents .

Case Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant potential of quinazoline derivatives. The study revealed that certain structural modifications led to increased potency in seizure models, suggesting that these compounds could serve as promising candidates for treating epilepsy .

Comparison with Similar Compounds

Research Implications and Gaps

  • Optimization Opportunities : Replacing the cyclohexyl group with polar substituents (e.g., sulfamoyl) may improve solubility without compromising target affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.